molecular formula C7H7BrN6 B13227911 6-Bromo-7-methylpteridine-2,4-diamine

6-Bromo-7-methylpteridine-2,4-diamine

Katalognummer: B13227911
Molekulargewicht: 255.08 g/mol
InChI-Schlüssel: CLWIERBYKHFBAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-methylpteridine-2,4-diamine is a chemical compound with the molecular formula C7H7BrN6 and a molecular weight of 255.07 g/mol It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methylpteridine-2,4-diamine typically involves the bromination of 7-methylpteridine-2,4-diamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Wirkmechanismus

The mechanism of action of 6-Bromo-7-methylpteridine-2,4-diamine involves its interaction with various molecular targets and pathways. The bromine atom at the 6-position allows for selective binding and modification of biological molecules. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-7-methylpteridine-2,4-diamine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C7H7BrN6

Molekulargewicht

255.08 g/mol

IUPAC-Name

6-bromo-7-methylpteridine-2,4-diamine

InChI

InChI=1S/C7H7BrN6/c1-2-4(8)12-3-5(9)13-7(10)14-6(3)11-2/h1H3,(H4,9,10,11,13,14)

InChI-Schlüssel

CLWIERBYKHFBAA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C2C(=NC(=NC2=N1)N)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.